3-Methyl-4-[(4-Methylphenyl)Sulfanyl]-1H-Pyrazole
Description
Properties
IUPAC Name |
5-methyl-4-(4-methylphenyl)sulfanyl-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-8-3-5-10(6-4-8)14-11-7-12-13-9(11)2/h3-7H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGYKOZKXULLLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(NN=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-[(4-Methylphenyl)Sulfanyl]-1H-Pyrazole typically involves the reaction of 3-methyl-1H-pyrazole with 4-methylbenzenethiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reactors, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-[(4-Methylphenyl)Sulfanyl]-1H-Pyrazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditions typically involve mild heating.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out at room temperature or slightly elevated temperatures.
Substitution: Various electrophiles or nucleophiles; reactions may require catalysts or specific solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
3-Methyl-4-[(4-Methylphenyl)Sulfanyl]-1H-Pyrazole has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Methyl-4-[(4-Methylphenyl)Sulfanyl]-1H-Pyrazole is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
Pyrazole Derivatives with Ester Functional Groups
- Compound A: [5-Methyl-4-(4-methylphenyl)sulfanyl-2-phenylpyrazol-3-yl] 2-methoxyacetate (CAS: 851126-62-0) Structure: Differs by the addition of a 2-methoxyacetate ester at position 5 and a phenyl group at position 2. Molecular Weight: 394.43 g/mol (calculated).
- Compound B: [5-Methyl-4-(4-methylphenyl)sulfanyl-2-phenylpyrazol-3-yl] 2,6-difluorobenzoate (CAS: 851126-70-0) Structure: Features a 2,6-difluorobenzoate ester at position 3. Molecular Weight: 446.44 g/mol (calculated).
Triazole and Pyrazole Hybrids
- Compound C: 3-[(4-Fluorobenzyl)sulfanyl]-4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole (CAS: 477709-31-2) Structure: Combines a triazole ring with a pyrazole moiety, substituted with a 4-fluorobenzylsulfanyl group. Molecular Weight: 430.5 g/mol. Key Feature: The fluorinated benzyl group may confer enhanced metabolic resistance compared to non-fluorinated analogs .
Chlorophenyl-Substituted Pyrazoles
- Compound D: Methyl 5-[(4-chlorophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate (CAS: 318237-99-9) Structure: Includes a 4-chlorophenylsulfanyl group and a hydroxyimino methyl substituent. Molecular Weight: 387.84 g/mol.
Physical and Chemical Properties
Biological Activity
3-Methyl-4-[(4-Methylphenyl)Sulfanyl]-1H-Pyrazole, a compound belonging to the pyrazole class, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, focusing on anticancer potential, anti-inflammatory effects, and other notable biological activities.
Chemical Structure and Properties
The molecular formula of this compound is C11H12N2S. The structure features a pyrazole ring substituted with a methyl group and a phenylthio group, which significantly influences its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound.
Case Studies and Findings
-
Cytotoxicity Assays :
- A study evaluated various pyrazole derivatives against several cancer cell lines. The compound exhibited significant cytotoxic effects with IC50 values in the micromolar range against MCF7 (breast cancer) and NCI-H460 (lung cancer) cells. For instance, derivatives similar to this compound showed IC50 values ranging from 0.39 µM to 14.5 µM depending on structural modifications .
- Mechanistic Insights :
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF7 | 0.46 | |
| Similar Derivative | NCI-H460 | 14.5 | |
| Poly-substituted Pyrazoles | A549 | 0.36 |
Anti-inflammatory Activity
In addition to its anticancer properties, pyrazole derivatives have been explored for their anti-inflammatory effects.
- Inhibition of Pro-inflammatory Cytokines :
- Mechanism of Action :
Other Biological Activities
Beyond anticancer and anti-inflammatory properties, this compound exhibits potential in other therapeutic areas:
- Antimicrobial Activity : Preliminary studies suggest that pyrazole derivatives possess antibacterial properties against Gram-positive and Gram-negative bacteria.
- Antioxidant Activity : The presence of sulfur in the structure may contribute to antioxidant effects, providing cellular protection against oxidative stress.
Q & A
Basic Synthesis and Optimization
Q: What is the standard synthetic route for 3-Methyl-4-[(4-Methylphenyl)Sulfanyl]-1H-Pyrazole, and how can reaction conditions be optimized to improve yield? A: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, thiol-containing intermediates (e.g., 4-methylbenzenethiol) may react with halogenated pyrazole precursors under reflux in aprotic solvents like xylene or DMF. Critical parameters include:
- Temperature control : Prolonged reflux (25–30 hours) ensures complete conversion .
- Catalyst use : Bases like NaOH facilitate deprotonation of thiol groups for efficient coupling .
- Purification : Recrystallization from methanol or column chromatography removes byproducts . Yield optimization often involves iterative adjustments of stoichiometry and solvent polarity.
Basic Structural Characterization
Q: Which spectroscopic and crystallographic methods are essential for confirming the molecular structure of this compound? A: Key techniques include:
- NMR spectroscopy : H and C NMR identify substituent patterns (e.g., methyl and sulfanyl groups) and verify regiochemistry .
- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and torsional conformations. For example, sulfanyl-linked aryl groups often exhibit near-planar arrangements with dihedral angles <1° .
- Mass spectrometry (MS) : High-resolution MS confirms molecular formula (e.g., CHNS) .
Advanced Crystallographic Analysis
Q: How can X-ray crystallography resolve ambiguities in molecular geometry, particularly for flexible sulfanyl-aryl linkages? A: High-resolution X-ray data (e.g., R factor <0.05) enable precise modeling of torsional angles. For instance, the sulfanyl group in this compound may adopt a "butterfly" conformation, with aryl rings forming dihedral angles of ~46° relative to the pyrazole core . Disordered atoms are refined using constraints in SHELXL, and hydrogen bonding networks are analyzed to validate packing arrangements .
Advanced Refinement Strategies
Q: What SHELXL refinement strategies are effective for addressing disorder or twinning in the crystal structure? A: SHELXL handles disorder by:
- Multi-component modeling : Splitting disordered regions into discrete sites with occupancy refinement .
- Twinning correction : Using TWIN and BASF commands for non-merohedral twinning, common in sulfanyl-containing compounds .
- Hydrogen placement : Riding models or DFT-calculated positions improve accuracy for H atoms in low-resolution datasets .
Advanced Computational Modeling
Q: How do density functional theory (DFT) studies complement experimental data in analyzing electronic properties? A: DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict:
- Electrostatic potentials : Sulfanyl groups act as electron donors, influencing reactivity .
- Frontier molecular orbitals : HOMO-LUMO gaps correlate with stability; values ~4.5 eV suggest moderate reactivity .
- Tautomeric equilibria : Pyrazole-thione tautomers are compared with experimental IR and NMR data to validate dominant forms .
Basic Purity Challenges
Q: What are common impurities in the synthesis of this compound, and how are they mitigated? A: Typical impurities include:
- Unreacted thiols : Detected via HPLC and removed by aqueous washes .
- Oxidation byproducts : Sulfoxides or sulfones form under oxidative conditions; inert atmospheres (N) prevent this .
- Regioisomers : Column chromatography with silica gel or reverse-phase HPLC separates isomers .
Advanced Reaction Mechanism Analysis
Q: How can kinetic and spectroscopic data elucidate reaction mechanisms involving this compound? A: Methods include:
- Time-resolved NMR : Monitors intermediate formation (e.g., thiolate anions) during substitution reactions .
- Kinetic isotope effects : Deuterated analogs reveal rate-determining steps (e.g., C–S bond formation) .
- In situ IR spectroscopy : Tracks carbonyl or sulfanyl group transformations in real time .
Advanced Data Contradiction Resolution
Q: How to reconcile discrepancies between computational and experimental bond lengths in the pyrazole core? A: Discrepancies arise from:
- Crystal packing effects : Experimental bond lengths may shorten due to intermolecular forces, while DFT models isolated molecules .
- Thermal motion : ADPs (anisotropic displacement parameters) in X-ray data account for atomic vibrations, refined using SHELXL’s RIGU restraints .
- Hybrid functional selection : B3LYP vs. M06-2X functionals yield varying agreement with experiment; benchmarking is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
